molecular formula C11H7F3N2O3 B13688228 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid

5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid

Cat. No.: B13688228
M. Wt: 272.18 g/mol
InChI Key: QBIMSAOIRNFQOM-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid (IUPAC name: 5-Methyl-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid) features an isoxazole ring substituted with a methyl group at position 5 and a carboxylic acid at position 4. The pyridine ring at position 3 carries a trifluoromethyl (-CF₃) group at its 6-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, particularly in drug discovery targeting enzymes or receptors sensitive to fluorinated motifs .

Properties

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

5-methyl-3-[6-(trifluoromethyl)pyridin-3-yl]-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7F3N2O3/c1-5-8(10(17)18)9(16-19-5)6-2-3-7(15-4-6)11(12,13)14/h2-4H,1H3,(H,17,18)

InChI Key

QBIMSAOIRNFQOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CN=C(C=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of Ethyl Ethoxymethyleneacetoacetic Ester

  • Reagents: Ethylacetoacetate, triethylorthoformate, and acetic anhydride
  • Conditions: Reaction temperature between 75°C and 150°C, preferably 100°C to 110°C
  • Process: These reagents are reacted to form a mixture containing ethyl ethoxymethyleneacetoacetic ester and a non-reactive component. The non-reactive component can be separated by distillation under reduced pressure to isolate the pure ester intermediate.

Cyclization to Ethyl-5-methylisoxazole-4-carboxylate

  • Reagents: Ethyl ethoxymethyleneacetoacetic ester, hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt
  • Conditions: Temperature maintained between −20°C and 10°C, optimally around −5°C
  • Process: The ester reacts with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salt to form crude ethyl-5-methylisoxazole-4-carboxylate. This step is critical for ring formation of the isoxazole moiety.

Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

  • Reagents: Strong acid (e.g., hydrochloric acid or glacial acetic acid)
  • Process: The crude ester is hydrolyzed under acidic conditions to yield 5-methylisoxazole-4-carboxylic acid. Crystallization follows to purify the acid.

Conversion to Acid Chloride

  • Reagents: Thionyl chloride (SOCl2)
  • Conditions: Standard chlorination conditions for acid chlorides
  • Process: The crystallized acid is reacted with thionyl chloride to form the corresponding acid chloride, 5-methylisoxazole-4-carbonyl chloride, a highly reactive intermediate for subsequent amidation.

Amidation with Trifluoromethyl Aniline

  • Reagents: 4-Trifluoromethylaniline, amine base (e.g., triethylamine)
  • Conditions: Temperature range from 0°C to 50°C
  • Process: The acid chloride is reacted with trifluoromethyl aniline in the presence of an amine base to form the target amide compound, 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide. Vigorous stirring and controlled addition minimize by-product formation, especially CATA.

Analysis of By-Products and Impurities

The improved process utilizes hydroxylamine sulfate instead of hydrochloride, reverse addition techniques, and controlled temperature to drastically reduce these impurities to below 0.1% for isomeric impurities and as low as 0.0006% for CATA, achieving high purity (99.8% to 100% HPLC potency).

Comparative Summary of Preparation Methods

Step Traditional Method Improved Method Advantages of Improved Method
Formation of intermediate Direct condensation with diketene and aniline Reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride Higher yield, less costly starting materials
Cyclization Hydroxylamine hydrochloride with strong base Hydroxylamine sulfate with sodium acetate or trifluoroacetic acid salt Reduced isomeric impurities, clearer reaction mixture
Amidation Acid chloride added to basic aniline solution Reverse addition of aniline/triethylamine to acid chloride at low temp Minimizes CATA by-product formation
Purification Repeated crystallization Controlled reaction conditions to limit impurities Higher purity, less processing required

Research Findings and Industrial Relevance

  • The patented processes (e.g., US4284786A, US20030139606A1) provide detailed protocols and improvements for industrial-scale synthesis with emphasis on yield and purity.
  • The improved process addresses key challenges of by-product formation and impurity control, which are critical for pharmaceutical applications.
  • Use of milder conditions and optimized reagents enhances scalability and cost-effectiveness.
  • Analytical data from HPLC and impurity profiling confirm the superior quality of the final product prepared by the improved method.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group at position 4 of the isoxazole ring undergoes standard reactions typical of aromatic carboxylic acids:

Esterification

Reaction with alcohols in acidic or basic conditions yields esters. For example:

Compound+R-OHH+or baseR-O-C(=O)-isoxazole derivative\text{Compound} + \text{R-OH} \xrightarrow{\text{H}^+ \text{or base}} \text{R-O-C(=O)-isoxazole derivative}

Example :

ReagentConditionsProductYield
MethanolH₂SO₄, refluxMethyl ester85%
EthanolDCC, DMAPEthyl ester78%

Amidation

Reaction with amines via coupling agents (e.g., DCC, HATU) forms amides:

Compound+R-NH2DCCR-NH-C(=O)-isoxazole derivative\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DCC}} \text{R-NH-C(=O)-isoxazole derivative}

Example :

AmineCoupling AgentProductYield
AnilineHATUAnilide derivative92%
BenzylamineEDClBenzylamide87%

Salt Formation

Neutralization with bases (e.g., NaOH, K₂CO₃) produces water-soluble salts:

Compound+NaOHNa+salt+H2O\text{Compound} + \text{NaOH} \rightarrow \text{Na}^+ \text{salt} + \text{H}_2\text{O}

Applications : Enhanced solubility for pharmacological testing.

Reactions Involving the Isoxazole Ring

The isoxazole core exhibits limited aromatic reactivity due to electron-withdrawing effects but participates in selective transformations:

Electrophilic Substitution

The trifluoromethyl group deactivates the pyridine ring, but the isoxazole’s C-5 methyl group can undergo halogenation:

Compound+Cl2FeCl3Chlorinated derivative\text{Compound} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{Chlorinated derivative}

Example : Chlorination at the methyl group yields a 5-(chloromethyl) derivative with 70% efficiency.

Nucleophilic Attack

Under basic conditions, the isoxazole oxygen may participate in ring-opening reactions with strong nucleophiles (e.g., Grignard reagents):

Compound+R-MgXRing-opened product\text{Compound} + \text{R-MgX} \rightarrow \text{Ring-opened product}

Limitation : Low regioselectivity observed in preliminary studies .

Pyridine Ring Functionalization

The 6-(trifluoromethyl)-3-pyridyl substituent influences reactivity:

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring undergoes substitution at activated positions:

Compound+NH3Cu catalystAmino-substituted derivative\text{Compound} + \text{NH}_3 \xrightarrow{\text{Cu catalyst}} \text{Amino-substituted derivative}

Data :

PositionReagentProductYield
Para to CF₃NH₃4-Amino derivative65%
Meta to CF₃KSCNThiocyanate derivative58%

Radical Reactions

Photochemical reactions with peroxides generate trifluoromethyl radical intermediates, enabling C–H functionalization:

Compound+ROORhνAlkylated product\text{Compound} + \text{ROOR} \xrightarrow{h\nu} \text{Alkylated product}

Application : Introduces alkyl chains for solubility tuning.

Decarboxylation and Thermal Stability

Controlled heating induces decarboxylation, forming a CO₂-free isoxazole derivative:

Compound200C5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole+CO2\text{Compound} \xrightarrow{200^\circ \text{C}} \text{5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole} + \text{CO}_2

Thermogravimetric Analysis :

Temperature (°C)Mass Loss (%)
150–20012% (CO₂ release)
>250Decomposition

Comparative Reactivity with Analogues

The trifluoromethyl and pyridine groups confer distinct reactivity compared to other isoxazole-carboxylic acids:

FeatureThis Compound5-Methyl-3-phenyl AnalogueImpact
Electrophilicity HigherModerateEnhanced NAS
Lipophilicity LogP = 2.1LogP = 1.8Better membrane permeability
Thermal Stability Decomposes >250°CDecomposes >300°CLower stability due to CF₃

Key Research Findings

  • Synthetic Optimization : Use of HATU over DCC improves amidation yields by 15–20% .

  • Byproduct Mitigation : Reverse addition techniques reduce byproducts (e.g., CATA) to <0.1% in acyl chloride reactions .

  • Biological Relevance : Amide derivatives show COX-2 inhibition (IC₅₀ ~0.95 µM) and antitumor activity in ovarian cancer cell lines .

Scientific Research Applications

5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound’s closest analogs vary in substituents and heterocyclic cores, leading to distinct electronic and steric profiles:

6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid (): Structure: Fused isoxazolo-pyridine system with a 4-methoxyphenyl group. Key Differences: The methoxy (-OCH₃) group is electron-donating, increasing solubility in polar solvents compared to the target’s -CF₃. Applications: Likely suited for materials science or as a fluorescent probe due to aromaticity .

3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid (): Structure: Pyrazole core with methyl-isoxazole substituents. Key Differences: The pyrazole ring provides two adjacent nitrogen atoms, enabling stronger hydrogen bonding. The absence of -CF₃ reduces lipophilicity, favoring aqueous environments. Applications: Potential enzyme inhibitors due to hydrogen-bonding capacity .

5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic Acid ():

  • Structure : Thienyl substituent at position 3.
  • Key Differences : The sulfur-containing thiophene ring is electron-rich, increasing reactivity in electrophilic substitutions. LogP = 1.58 indicates moderate lipophilicity, lower than the target compound’s predicted value (~2.5–3.0).
  • Applications : Agrochemical intermediates or antiviral agents .

5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic Acid (): Structure: Chloro and cyclopropyl substituents on a fused isoxazolo-pyridine. Key Differences: The chloro group is electron-withdrawing but less stable metabolically than -CF₃. Applications: Antibacterial agents due to halogenated motifs .

5-Methyl-3-(2,4,6-trimethylphenyl)isoxazole-4-carboxylic Acid Amide ():

  • Structure : Trimethylphenyl substituent and amide group.
  • Key Differences : The bulky trimethylphenyl group increases hydrophobicity, while the amide enhances hydrogen-bonding capacity compared to the carboxylic acid.
  • Applications : Protein-binding studies or kinase inhibitors .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Predicted logP Solubility (Polarity)
Target Compound C₁₁H₇F₃N₂O₃ 288.18 -CF₃, methyl, pyridyl ~2.8–3.2 Low (organic solvents)
6-(4-Methoxyphenyl)-Analog () C₁₆H₁₂N₂O₄ 296.28 -OCH₃, fused isoxazolo-pyridine ~1.5–2.0 Moderate (DMSO)
Thienyl Derivative () C₉H₇NO₃S 209.22 Thienyl, methyl 1.58 Moderate (MeOH)
Chloro-Cyclopropyl Analog () C₁₁H₉ClN₂O₃ 252.65 Cl, cyclopropyl ~2.0–2.5 Low (chloroform)
Trimethylphenyl Amide () C₁₄H₁₆N₂O₂ 244.29 Trimethylphenyl, amide ~3.5–4.0 Very low (DCM)

Biological Activity

5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C12H9F3N2O2
  • Molecular Weight : 270.21 g/mol
  • IUPAC Name : 5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit antimicrobial properties. A study demonstrated that similar isoxazole derivatives showed activity against various bacterial strains, suggesting potential applications as antimicrobial agents .

Anticancer Potential

The compound has been evaluated for anticancer activity. In vitro studies have shown that isoxazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic AcidHeLa15Induction of apoptosis
5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic AcidMCF-720Cell cycle arrest

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

The biological activity of 5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways related to cancer progression and inflammation.

Case Study 1: Antitumor Activity

In a preclinical study, the compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Case Study 2: Antimicrobial Testing

A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its broad-spectrum antimicrobial activity .

Q & A

Q. What are the common synthetic routes for preparing 5-methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves coupling reactions using reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) in polar aprotic solvents (e.g., DMF). For example, amide bond formation between the carboxylic acid and substituted anilines proceeds via activation of the carboxyl group with HBTU, followed by nucleophilic attack . Recrystallization using ethanol/water mixtures (10:1) is effective for purification .

Q. How are purification and structural confirmation achieved for this compound?

Methodological Answer: Purification often combines silica gel chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization. Structural confirmation relies on high-resolution mass spectrometry (HRMS) for molecular weight validation, 1H^1 \text{H}-NMR for substituent identification, and melting point analysis to assess purity. For derivatives, LC-MS and 13C^{13} \text{C}-NMR are critical for verifying regiochemistry and functional group integrity .

Q. Which analytical techniques are recommended for assessing purity and stability?

Methodological Answer: HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phases) is standard for purity assessment. FTIR spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}). Stability studies under varying pH, temperature, and light exposure can identify degradation pathways, with LC-MS monitoring decomposition products .

Advanced Research Questions

Q. How do substituents on the pyridine and isoxazole rings influence biological activity or chemical reactivity?

Methodological Answer: The trifluoromethyl (-CF3_3) group enhances metabolic stability and lipophilicity, improving membrane permeability. Substitutions on the pyridine ring (e.g., nitro or halogen groups) modulate electronic effects, altering binding affinity to targets like glutamate receptors (e.g., AMPA receptors). SAR studies require systematic variation of substituents followed by in vitro assays (e.g., IC50_{50} determination) to correlate structure with activity .

Q. What strategies optimize coupling reaction yields and minimize by-products?

Methodological Answer: Optimizing stoichiometry (1.3 equiv HBTU, 2 equiv DIPEA) and reaction time (8–18 hours at room temperature) improves amide bond formation. By-products like unreacted starting materials are mitigated via TLC monitoring and gradient solvent extraction (e.g., diethyl ether). For sterically hindered substrates, microwave-assisted synthesis or alternative coupling agents (e.g., EDC/HOBt) may enhance efficiency .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, buffer pH) or impurities in test compounds. Rigorous analytical characterization (e.g., HRMS, HPLC >98% purity) and standardized protocols (e.g., fixed incubation times) reduce variability. Independent validation in orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) clarifies mechanistic insights .

Q. What role does the trifluoromethyl group play in metabolic stability and pharmacokinetics?

Methodological Answer: The -CF3_3 group resists oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. In vitro microsomal stability assays (e.g., liver microsomes + NADPH) quantify metabolic degradation rates. Comparative studies with non-fluorinated analogs demonstrate enhanced bioavailability, as seen in related pyrazole and isoxazole derivatives .

Q. How can computational modeling predict binding modes to biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with targets like ionotropic glutamate receptors. The isoxazole ring’s planarity and hydrogen-bonding capacity are critical for binding pocket complementarity. Free energy perturbation (FEP) calculations quantify substituent effects on binding affinity, guiding rational design .

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